trans-ccc_R08
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ccc_R08 is a novel small-molecule inhibitor specifically targeting covalently closed circular deoxyribonucleic acid (cccDNA) in hepatitis B virus (HBV)-infected hepatocytes. This compound has shown promise in reducing the levels of cccDNA, which is a major barrier to curing chronic hepatitis B infections .
Preparation Methods
The synthesis of ccc_R08 involves a multi-step process, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the use of aromatic compounds and specific catalysts under controlled temperature and pressure conditions.
Functional group introduction: Various functional groups are introduced through reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial production methods for ccc_R08 are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for research and potential therapeutic use .
Chemical Reactions Analysis
ccc_R08 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide and catalysts like palladium on carbon. The major products formed from these reactions are typically derivatives of ccc_R08 with modified functional groups .
Scientific Research Applications
ccc_R08 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the behavior of small-molecule inhibitors and their interactions with deoxyribonucleic acid.
Biology: It is used to study the mechanisms of viral replication and the role of cccDNA in chronic hepatitis B infections.
Medicine: It has potential therapeutic applications in the treatment of chronic hepatitis B, as it can reduce the levels of cccDNA in infected hepatocytes.
Mechanism of Action
The mechanism of action of ccc_R08 involves its interaction with cccDNA in HBV-infected hepatocytes. The compound specifically targets the cccDNA, leading to its degradation or destabilization. This reduces the levels of cccDNA, thereby inhibiting viral replication and reducing the viral load in infected cells .
Molecular targets and pathways involved include:
cccDNA: The primary target of ccc_R08, which is essential for viral replication.
Histone acetyltransferases and deacetylases: These enzymes are involved in the regulation of cccDNA stability and transcription.
Transcription factors: These proteins bind to cccDNA and regulate the expression of viral genes.
Comparison with Similar Compounds
ccc_R08 is unique in its ability to specifically target cccDNA in HBV-infected hepatocytes. Similar compounds include:
ccc_R07: Another small-molecule inhibitor with similar properties but lower efficacy.
ccc_R09: A compound with a different mechanism of action, targeting viral proteins instead of cccDNA.
ccc_R10: A compound with broader antiviral activity but higher cytotoxicity.
Compared to these compounds, ccc_R08 has shown higher specificity and lower cytotoxicity, making it a promising candidate for therapeutic use .
Properties
Molecular Formula |
C22H19ClO6 |
---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
3-[2-[4-(8-chloro-4-oxochromen-2-yl)phenoxy]ethoxy]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C22H19ClO6/c23-18-3-1-2-17-19(24)12-20(29-21(17)18)13-4-6-15(7-5-13)27-8-9-28-16-10-14(11-16)22(25)26/h1-7,12,14,16H,8-11H2,(H,25,26) |
InChI Key |
JFCQXBCQZCBQSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OCCOC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.